molecular formula C8H4ClFN2 B3028603 1-Chloro-7-fluorophthalazine CAS No. 23928-56-5

1-Chloro-7-fluorophthalazine

Cat. No.: B3028603
CAS No.: 23928-56-5
M. Wt: 182.58
InChI Key: DIPMGKNFAKSMBA-UHFFFAOYSA-N
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Description

1-Chloro-7-fluorophthalazine is a heterocyclic compound with the molecular formula C₈H₄ClFN₂ . It belongs to the class of phthalazines, which are bicyclic compounds consisting of a benzene ring fused to a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-7-fluorophthalazine can be synthesized through several methods. One common approach involves the reaction of 1,2-dichlorobenzene with hydrazine hydrate in the presence of a base, followed by fluorination using a fluorinating agent such as potassium fluoride . The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-7-fluorophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-7-fluorophthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-7-fluorophthalazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 1-Chloro-7-bromophthalazine
  • 1-Chloro-7-iodophthalazine
  • 1-Chloro-7-methylphthalazine

Comparison: 1-Chloro-7-fluorophthalazine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more versatile in various chemical reactions compared to its analogs. Additionally, the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate in drug development .

Properties

IUPAC Name

1-chloro-7-fluorophthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-7-3-6(10)2-1-5(7)4-11-12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPMGKNFAKSMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC(=C2C=C1F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304029
Record name Phthalazine, 1-chloro-7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23928-56-5
Record name Phthalazine, 1-chloro-7-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23928-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalazine, 1-chloro-7-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801304029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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